

# "physicochemical properties of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one"

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## Compound of Interest

Compound Name:	3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one
Cat. No.:	B1366972

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one**

## Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.<sup>[1]</sup> Derivatives of this scaffold have been successfully developed into drugs for treating a multitude of conditions, underscoring its therapeutic versatility.<sup>[1][2]</sup> The specific derivative, **3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one**, represents a molecule of significant interest for researchers, scientists, and drug development professionals.

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters—including solubility, lipophilicity, stability, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a detailed technical overview of the known and predicted physicochemical properties of **3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one**, alongside field-proven methodologies for its empirical characterization. The objective is to equip researchers with the foundational knowledge required to advance this promising molecule through the drug discovery pipeline.

## Section 1: Chemical Identity and Structural Elucidation

Accurate identification is the first step in any chemical or biological investigation. The fundamental identifiers for this compound are cataloged below.

Identifier	Data	Source(s)
IUPAC Name	3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one	[3]
CAS Number	79098-75-2	[3][4][5]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O	[3]
Molecular Weight	231.29 g/mol	[3][4]
Physical Form	Solid	[5]
Canonical SMILES	C1CNCCC1N2C(=O)NC3=CC=CC=C3C2	
InChI Key	KSTFHBYFYFDYWSD-UHFFFAOYSA-N	

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Figure 1: 2D Structure of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

## Section 2: Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is critical to note that many of these values are computationally predicted and require experimental verification for use in a regulatory or developmental setting.

Property	Predicted Value	Significance in Drug Development
Boiling Point	459.0 ± 45.0 °C	Indicates thermal stability at high temperatures, relevant for manufacturing and formulation processes.[3][5]
Density	1.180 ± 0.06 g/cm³	Important for formulation design, particularly for solid dosage forms.[3][5]
pKa	14.85 ± 0.20	The pKa influences the ionization state of a molecule at different physiological pH values, directly impacting solubility, absorption across membranes, and receptor binding. The piperidinyl nitrogen is expected to be the primary basic center.[3][5]
XLogP3	2.19	A measure of lipophilicity, LogP is a critical predictor of a drug's ability to cross cell membranes. A value in this range is often associated with good oral absorption potential. [3]

## Section 3: Analytical Characterization and Methodologies

As a Senior Application Scientist, my experience underscores that predicted data is merely a starting point. Rigorous experimental characterization is non-negotiable. The following protocols outline a self-validating system for confirming the identity, purity, and key properties of a synthesized batch of **3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one**.

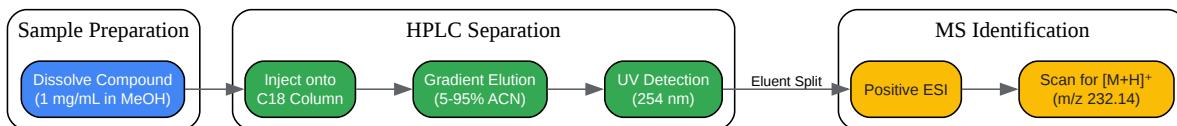
## Protocol 1: Purity and Identity Confirmation via HPLC-MS

This workflow is designed to separate the target compound from any impurities and confirm its molecular weight, providing orthogonal confirmation of identity.

### Methodology:

- **Sample Preparation:** Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
- **HPLC System:**
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for a molecule with this LogP, enabling separation from more polar starting materials or more non-polar byproducts.
  - Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and proton source, ensuring sharp peak shapes and efficient ionization in the mass spectrometer.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Causality: A gradient elution is essential to ensure that compounds with a wide range of polarities are eluted efficiently, providing a comprehensive impurity profile.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV-Vis detector at 254 nm.
- **Mass Spectrometry (MS) System:**
  - Ionization: Electrospray Ionization (ESI) in positive mode. Causality: The presence of basic nitrogen atoms in the piperidine and quinazolinone rings makes the molecule readily protonated, making positive mode ESI highly effective.

- Analysis: Scan for the protonated molecular ion  $[M+H]^+$  at  $m/z$  232.14.



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*Workflow for HPLC-MS analysis.*

## Protocol 2: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

Methodology:

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. Causality: DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons (e.g., N-H).
- <sup>1</sup>H NMR Acquisition: Acquire a standard proton spectrum.
  - Expected Signals:
    - Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the four protons on the benzene ring.
    - Piperidine Ring (~1.5-3.5 ppm): A complex set of multiplets for the axial and equatorial protons.
    - Quinazolinone CH<sub>2</sub> (~4.0-4.5 ppm): A singlet or AB quartet for the methylene group in the dihydro-quinazolinone ring.

- N-H Protons: Broad signals that may be exchangeable with D<sub>2</sub>O, corresponding to the piperidine N-H and quinazolinone N-H.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
  - Expected Signals:
    - Carbonyl Carbon (~160-170 ppm): A distinct peak for the C=O group.
    - Aromatic Carbons (~110-150 ppm): Six signals for the carbons of the benzene ring.
    - Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine and methylene groups.
- 2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

## Section 4: Stability Assessment

Stability testing is a cornerstone of pharmaceutical development, ensuring a drug product maintains its quality, safety, and efficacy throughout its shelf life.[\[6\]](#) The process involves evaluating the impact of environmental factors like temperature, humidity, and light.[\[7\]](#)[\[8\]](#)

**Guiding Principle:** A robust stability program aims to identify potential degradation pathways, determine appropriate storage conditions, and establish a product's shelf life.[\[6\]](#)[\[9\]](#) This is achieved through a combination of long-term, accelerated, and forced degradation studies.[\[8\]](#)[\[10\]](#)

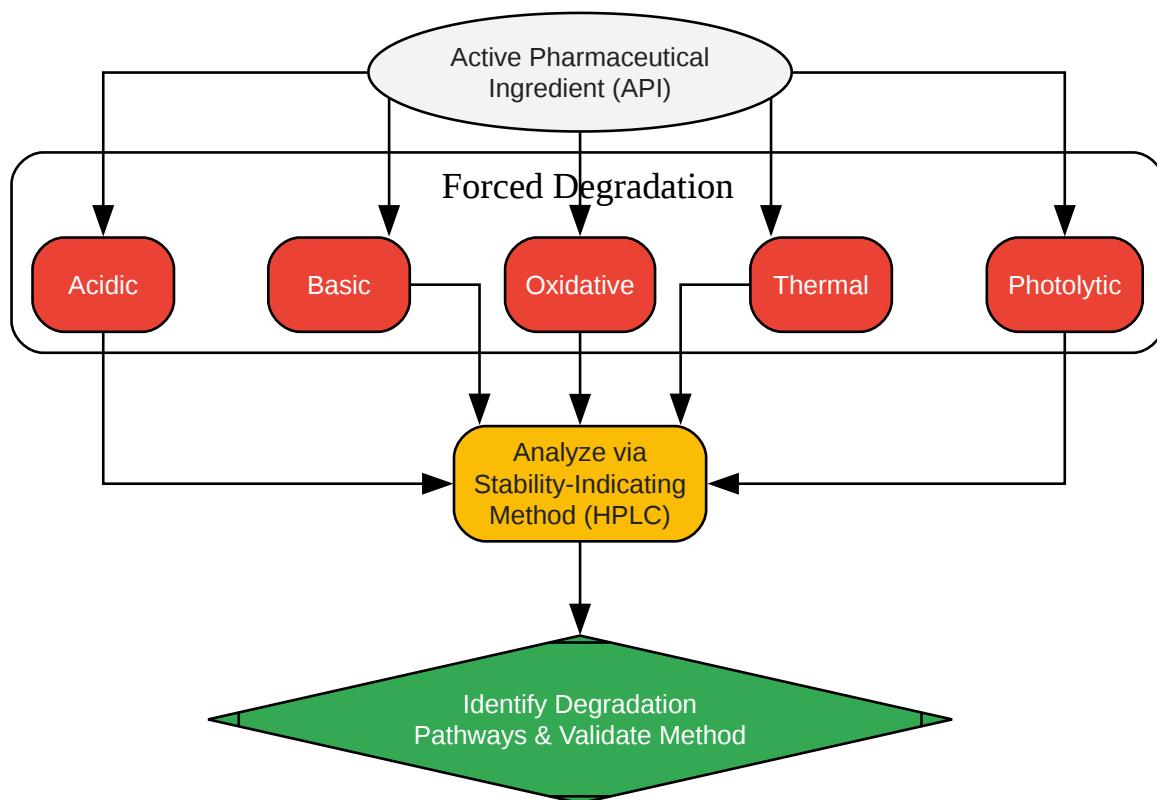
## Protocol 3: Forced Degradation (Stress Testing)

The objective of stress testing is to intentionally degrade the sample to predict the likely degradation products under more extreme conditions and to establish the "stability-indicating" capability of the analytical method.[\[8\]](#)

Methodology:

- Stock Solution: Prepare a 1 mg/mL solution of the compound.

- Stress Conditions (run in parallel):
  - Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.
  - Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.
  - Oxidation: Mix with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Stress: Heat the solid powder at 105°C for 24 hours.
  - Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
- Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by the validated HPLC-MS method (Protocol 1) against a non-stressed control.
- Evaluation:
  - Calculate the percentage of degradation.
  - Check for the appearance of new peaks (degradants).
  - Ensure the main peak and degradant peaks are well-separated (peak purity), thus validating the method as "stability-indicating."

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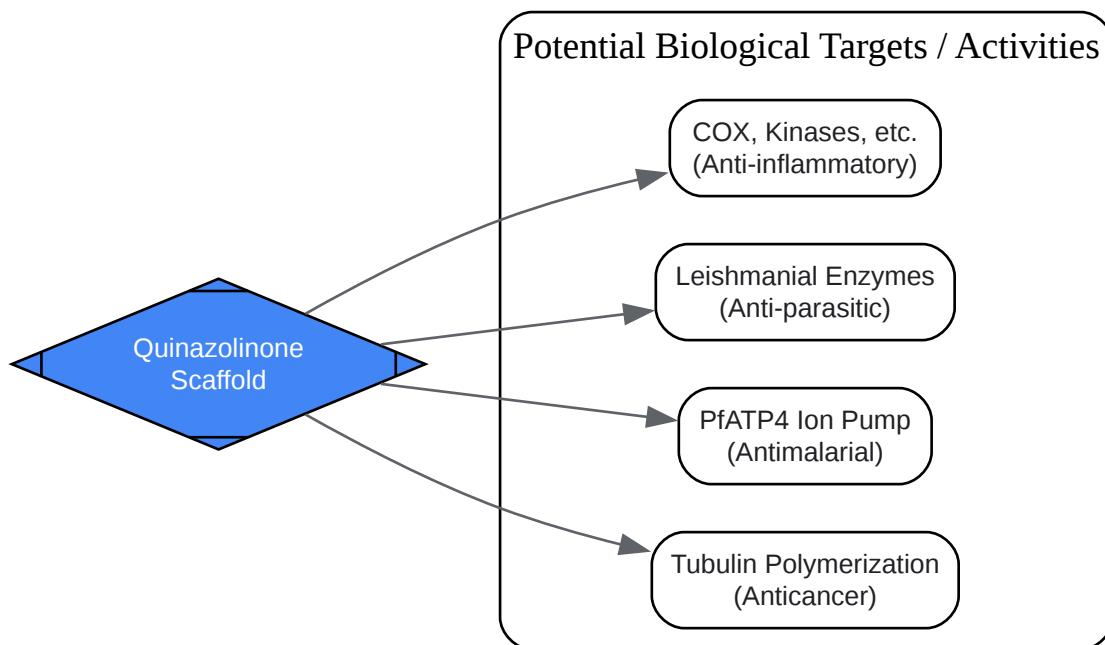
## Section 5: Biological Context and Potential Applications

While specific biological data for **3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one** is not extensively published, the 2,3-dihydroquinazolin-4(1H)-one scaffold is a prolific source of bioactive compounds.<sup>[1][2]</sup> Understanding this context is crucial for guiding future research.

- **Anticancer Activity:** Many quinazolinone derivatives have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines.<sup>[11]</sup> A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells and leads to apoptosis.<sup>[12]</sup>
- **Antiparasitic Activity:** The scaffold has shown promise in combating neglected tropical diseases. Specific derivatives have been identified as potent anti-leishmanial agents.<sup>[13]</sup>

Furthermore, a high-throughput screen identified the dihydroquinazolinone class as a novel antimalarial that targets the parasite's PfATP4 ion pump.[14]

- Other Activities: The versatility of the quinazolinone core has led to the discovery of derivatives with analgesic, anti-inflammatory, and antibacterial properties.[15][16]



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*Potential therapeutic applications of the quinazolinone scaffold.*

## Conclusion

**3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one** is a compound built upon a medicinally significant quinazolinone scaffold. Its predicted physicochemical properties, such as a LogP of ~2.2 and the presence of a basic center, suggest a favorable profile for further investigation. However, this guide emphasizes the critical importance of moving beyond computational predictions to rigorous experimental verification. The detailed protocols for analytical characterization and stability testing provide a validated framework for researchers to generate the reliable data necessary for any drug development program. Given the established potential of this chemical class in oncology and infectious diseases, a thorough understanding of these foundational properties is the essential first step toward unlocking the full therapeutic potential of this promising molecule.

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